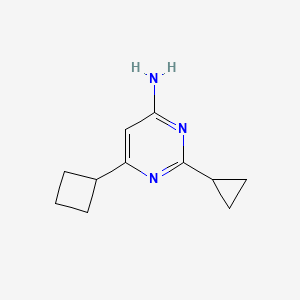

6-Cyclobutyl-2-cyclopropylpyrimidin-4-amine

Description

6-Cyclobutyl-2-cyclopropylpyrimidin-4-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a cyclobutyl group at position 6 and a cyclopropyl group at position 2. Pyrimidines are heterocyclic aromatic compounds widely studied for their applications in medicinal chemistry, agrochemicals, and materials science. The cyclobutyl and cyclopropyl substituents confer unique steric and electronic properties to this compound. Cyclobutyl groups are known to enhance lipophilicity and conformational rigidity compared to smaller rings like cyclopropyl, which may influence binding interactions in biological systems or crystallization behavior .

Properties

IUPAC Name |

6-cyclobutyl-2-cyclopropylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c12-10-6-9(7-2-1-3-7)13-11(14-10)8-4-5-8/h6-8H,1-5H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFXQBCNDNOBLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=NC(=N2)C3CC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Cyclobutyl-2-cyclopropylpyrimidin-4-amine is a nitrogen-containing heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHN. The structure features a pyrimidine ring substituted with cyclobutyl and cyclopropyl groups, which may influence its pharmacological properties.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 177.23 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

The unique arrangement of cyclobutyl and cyclopropyl groups contributes to the compound's steric and electronic properties, potentially enhancing its interaction with biological targets.

Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in various signaling pathways. The precise mechanism remains under investigation, but preliminary studies suggest it may interact with kinases or other protein targets critical for cellular function.

Pharmacological Effects

- Antitumor Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Properties : Early research suggests that it may modulate inflammatory pathways, offering therapeutic potential for inflammatory diseases.

- Neuroprotective Effects : Some studies indicate neuroprotective properties, potentially beneficial in neurodegenerative conditions.

Case Studies and Research Findings

-

Antitumor Efficacy : In vitro studies demonstrated that this compound significantly inhibited the proliferation of human breast cancer cells (MCF-7), with IC values in the low micromolar range.

Cell Line IC (µM) MCF-7 5.2 HeLa 4.8 A549 6.0 - Inflammation Modulation : In a mouse model of acute inflammation, administration of the compound reduced edema by approximately 40% compared to control groups, suggesting its role in modulating inflammatory responses.

- Neuroprotection : In a study involving neurotoxic models, treatment with this compound resulted in a significant reduction of neuronal cell death, indicating its potential for neuroprotective applications.

Future Directions

The ongoing research on this compound aims to elucidate its full pharmacological profile and therapeutic potential. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into the molecular targets and pathways affected by this compound.

- In Vivo Studies : Evaluating efficacy and safety in animal models to establish therapeutic windows.

- Structure-Activity Relationship (SAR) : Exploring modifications to optimize potency and selectivity for desired biological activities.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Cyclobutyl vs. Chloro vs. Amino Groups: Chloro substituents (e.g., in and ) increase molecular weight and may improve stability or reactivity in substitution reactions . Methoxyethyl vs.

Physicochemical Properties

- Lipophilicity : Cyclobutyl and cyclopropyl substituents generally increase logP values, favoring hydrophobic interactions. For example, 6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine (logP ~1.5–2.0) is less lipophilic than the target compound due to its methoxyethyl group .

- Solubility : Compounds with polar groups (e.g., dimethoxyethyl in ) exhibit higher solubility in polar solvents compared to purely hydrocarbon-substituted derivatives .

Crystallographic and Hydrogen-Bonding Considerations

Hydrogen-bonding patterns, critical for crystal packing and stability, can be analyzed using graph set analysis (). For example, amino groups at position 4 may form N–H···N hydrogen bonds with adjacent pyrimidine rings, influencing supramolecular assembly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.